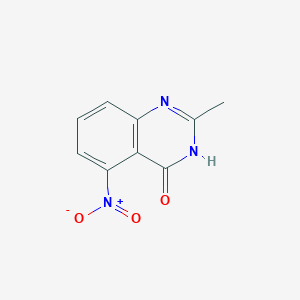







|
REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:11][C:10](=O)[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][C:8]=2[N+:13]([O-])=O)[N:3]=1.P(Cl)(Cl)(Cl)(Cl)Cl.C([O-])(O)=O.[Na+]>P(Cl)(Cl)(Cl)=O.[Pd]>[NH2:13][C:8]1[CH:7]=[CH:6][CH:5]=[C:4]2[C:9]=1[CH:10]=[N:11][C:2]([CH3:1])=[N:3]2 |f:2.3|
|


|
Name
|
|
|
Quantity
|
12.7 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=NC2=CC=CC(=C2C(N1)=O)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
37.5 g
|
|
Type
|
reactant
|
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
solvent
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|


|
Type
|
CUSTOM
|
|
Details
|
is stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
|
Type
|
CUSTOM
|
|
Details
|
The organic phase is dried
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent is removed
|
|
Type
|
DISSOLUTION
|
|
Details
|
14 g of 4-chloro-2-methyl-5-nitroquinazoline, of which 4.5 g (20.2 mmol) in 225 ml of ethyl acetate and 22.5 ml of triethylamine are dissolved
|
|
Type
|
CUSTOM
|
|
Details
|
is obtained
|
|
Type
|
TEMPERATURE
|
|
Details
|
while being cooled with ice for 4 hours under hydrogen atmosphere at normal pressure
|
|
Duration
|
4 h
|
|
Type
|
CUSTOM
|
|
Details
|
Catalyst is removed from the solution by means of filtration through Celite, whereby it
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated by evaporation
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C2C=NC(=NC2=CC=C1)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 530 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 5.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |